molecular formula C21H26N2O8 B12768516 Monohydroxy of nimodipine CAS No. 663163-06-2

Monohydroxy of nimodipine

Cat. No.: B12768516
CAS No.: 663163-06-2
M. Wt: 434.4 g/mol
InChI Key: WOJJKAJVNDPQNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monohydroxy of nimodipine involves the hydroxylation of nimodipine. This can be achieved through various synthetic routes, including the use of oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the nimodipine molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Monohydroxy of nimodipine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nimodipine with different functional groups, which can have distinct pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of monohydroxy of nimodipine involves the inhibition of calcium influx through voltage-dependent and receptor-operated slow calcium channels in vascular smooth muscle and neuronal cells. This inhibition prevents calcium-dependent smooth muscle contraction and vasoconstriction, leading to improved cerebral blood flow and neuroprotection . The compound also activates signaling pathways such as AKT and CREB, which are associated with neuroprotection and reduced apoptosis .

Comparison with Similar Compounds

Monohydroxy of nimodipine can be compared with other calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, this compound exhibits unique properties due to the presence of the hydroxyl group. This modification can enhance its lipophilicity, allowing for better penetration of the blood-brain barrier and increased neuroprotective effects .

List of Similar Compounds

Properties

CAS No.

663163-06-2

Molecular Formula

C21H26N2O8

Molecular Weight

434.4 g/mol

IUPAC Name

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26N2O8/c1-12(2)31-21(26)19-16(11-24)22-13(3)17(20(25)30-9-8-29-4)18(19)14-6-5-7-15(10-14)23(27)28/h5-7,10,12,18,22,24H,8-9,11H2,1-4H3

InChI Key

WOJJKAJVNDPQNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)CO)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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